(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
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Overview
Description
(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid, hereinafter referred to as 'the compound' for readability, is an intricate chemical entity notable for its intricate structure and multifunctional capabilities. Its structure combines cyclopentyl and imidazo[2,1-f]purin moieties, conferring unique chemical and physical properties that make it valuable in diverse scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound is often achieved through a multi-step process involving:
Cyclization Reaction: : The initial formation of the imidazo[2,1-f]purin ring system typically involves the cyclization of suitable precursors under controlled conditions. Reagents such as formamide or ammonium formate can be used, and the reaction generally takes place under high-temperature conditions.
Substitution Reactions: : Post-cyclization, methyl groups are introduced via alkylation reactions, often using methyl iodide in the presence of a strong base like potassium carbonate.
Cyclopentyl Introduction: : The cyclopentyl group is incorporated through a nucleophilic substitution reaction, using cyclopentyl halides as the source.
Acetylation: : The acetic acid moiety is attached through an acylation reaction, using acetyl chloride or acetic anhydride under acidic or basic conditions to yield the final compound.
Industrial Production Methods
For large-scale production, the synthesis may be optimized through:
Continuous Flow Chemistry: : Allows for the precise control of reaction conditions and improves yield and safety.
Catalysis: : Utilizing catalysts to increase the efficiency of each step, reducing energy consumption and raw material usage.
Purification Techniques: : Employing techniques such as crystallization, chromatography, and recrystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Particularly nucleophilic substitution reactions where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Depending on the reaction conditions, major products may include various alkylated derivatives, oxidized forms, or reduced forms, which can further be tailored for specific applications.
Scientific Research Applications
Chemistry
In chemistry, the compound is utilized as:
A precursor for synthesizing other complex molecules.
A reagent in organic synthesis to introduce specific functional groups.
Biology
In biological studies, the compound:
Acts as an inhibitor or activator of certain enzymes.
Is used to study cellular processes and signal transduction pathways.
Medicine
As a candidate for drug development, particularly in targeting specific cellular pathways.
In therapeutic studies for diseases where its unique structure can interact with biological targets.
Industry
Industrially, it can be applied:
In the development of new materials with specific properties.
As a catalyst in various chemical reactions.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through:
Binding to specific enzymes or receptors, altering their activity.
Modulating signal transduction pathways, leading to changes in cellular processes.
Acting as a competitive or non-competitive inhibitor in enzymatic reactions.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other similar compounds, such as:
(7-methyl-1,8-dioxo-2,4-dihydro-1H-imidazo[2,1-f]purin-3-yl)acetic acid: : The additional cyclopentyl group in the compound provides enhanced binding affinity and specificity for certain biological targets.
(8-ethyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid: : The presence of cyclopentyl instead of an ethyl group increases steric hindrance, which can influence its reactivity and interaction with biological molecules.
Similar Compounds List
(7-methyl-1,8-dioxo-2,4-dihydro-1H-imidazo[2,1-f]purin-3-yl)acetic acid
(8-ethyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
(7-ethyl-1,7-dimethyl-2,4-dioxo-1,8-dihydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
The compound stands out due to its unique combination of a cyclopentyl and imidazo[2,1-f]purin structure, which bestows distinctive reactivity and functional applications.
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Properties
IUPAC Name |
2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-9-7-19-12-13(17-15(19)21(9)10-5-3-4-6-10)18(2)16(25)20(14(12)24)8-11(22)23/h7,10H,3-6,8H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPKTZUQZINTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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